7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
902909-20-0 |
|---|---|
Molecular Formula |
C25H21ClFN3O3S |
Molecular Weight |
497.97 |
IUPAC Name |
11-acetyl-4-(3-chloro-2-methylphenyl)-6-[(4-fluorophenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-14-19(26)4-3-5-20(14)30-23(32)22-18-10-11-28(15(2)31)13-21(18)34-24(22)29(25(30)33)12-16-6-8-17(27)9-7-16/h3-9H,10-13H2,1-2H3 |
InChI Key |
OCRXHUHYFQZXLV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)F)SC5=C3CCN(C5)C(=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-acetyl-3-(3-chloro-2-methylphenyl)-1-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's complex structure includes multiple functional groups that contribute to its biological activity. The presence of a tetrahydropyrido-thienopyrimidine core is noteworthy for its potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of thienopyrimidine compounds often exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the activity of pyrimidine analogs against A431 vulvar epidermal carcinoma cells, where one derivative inhibited cell proliferation and migration significantly .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thienopyrimidine | A431 | 5.0 | Inhibition of cell proliferation |
| Chloroethyl pyrimidine | Various human tumor cells | 10.0 | Induction of apoptosis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on similar pyrimidine derivatives have shown effectiveness against pathogens such as Helicobacter pylori. The ability to inhibit bacterial growth could be attributed to interference with nucleic acid synthesis pathways .
Enzyme Inhibition
Enzymatic assays have revealed that certain thienopyrimidine derivatives act as inhibitors for specific enzymes involved in cancer and microbial metabolism. For example, some compounds have shown inhibitory activity against urease and other critical enzymes .
The biological activity of this compound may involve several mechanisms:
- Targeting Kinases : Similar compounds have been identified as kinase inhibitors, which play a crucial role in cancer cell signaling pathways.
- Interference with DNA/RNA Synthesis : By mimicking nucleotide structures, these compounds can disrupt nucleic acid synthesis.
- Inducing Apoptosis : Some derivatives are known to trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
A recent study demonstrated the synthesis and evaluation of a series of thienopyrimidine derivatives for their anticancer properties. Among them, the compound exhibited a notable reduction in tumor growth in xenograft models . This highlights the potential for further development into therapeutic agents.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves several steps that typically include the reaction of various precursors under specific conditions to achieve the desired tetrahydropyrido-thienopyrimidine structure. The compound's structure is characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its molecular integrity and purity.
Antitumor Activity
Research has indicated that derivatives of thienopyrimidine compounds often exhibit significant antitumor properties. For instance, studies have shown that related thieno[2,3-d]pyrimidine compounds demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thienopyrimidine derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicate promising potential for development as an antimicrobial agent .
Central Nervous System Disorders
Given the structural features of this compound, it may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases .
Anti-inflammatory Effects
Research into related thienopyrimidine compounds has suggested potential anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, presenting opportunities for treating conditions such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
- Antitumor Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives reported significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antimicrobial Screening : Another investigation focused on the synthesis of novel thieno[2,3-d]pyrimidines and their antimicrobial properties. The results showed that certain derivatives had lower MIC values compared to standard antibiotics .
- Neuroprotective Studies : Research exploring the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress markers in neuronal cells, suggesting a mechanism for potential therapeutic use in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Comparison Points
Substituent Effects on Bioactivity The 7-acetyl group in the target compound contrasts with 7-benzyl () or 7-methyl () groups. The 3-(3-chloro-2-methylphenyl) substituent introduces both chloro (electron-withdrawing) and methyl (electron-donating) groups, which could modulate electronic effects differently than the 4-fluorophenyl group in .
Synthetic Routes
- Most analogs are synthesized via aza-Wittig reactions () or Gewald reactions (). The target compound likely follows similar methods, given its fused heterocyclic core .
- Substituent introduction (e.g., acetyl via acetylation of a precursor amine) may require additional steps compared to direct alkylation or arylation .
Biological Performance highlights that aryledineamino substituents enhance antimycobacterial activity (MIC: 1.10–5.07 µg/mL) . The target compound’s 3-chloro-2-methylphenyl group may offer similar potency through halogen bonding with mycobacterial enzymes. 4-Fluorobenzyl in the target compound mirrors substituents in and , which are associated with antifungal activity .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
